molecular formula C25H34BrClN4O3S B10764240 CpdD hydrochloride

CpdD hydrochloride

Cat. No.: B10764240
M. Wt: 586.0 g/mol
InChI Key: WILYCIHDBDOFAQ-GNAFDRTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CpdD hydrochloride is a selective ghrelin receptor antagonist, known for its potential applications in various scientific fieldsBy inhibiting these receptors, this compound can influence metabolic processes and has been studied for its potential therapeutic applications.

Preparation Methods

The synthesis of CpdD hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. industrial production methods typically involve high-performance liquid chromatography (HPLC) for purification and mass spectrometry (MS) for verification of the compound’s purity .

Chemical Reactions Analysis

CpdD hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

CpdD hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its effects on different substrates.

    Biology: Studied for its role in regulating ghrelin receptors and its potential impact on metabolic processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to appetite and energy balance, such as obesity and metabolic disorders.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

CpdD hydrochloride exerts its effects by selectively binding to ghrelin receptors, thereby inhibiting their activity. This inhibition prevents the binding of ghrelin, a hormone that stimulates appetite and promotes fat storage. By blocking ghrelin receptors, this compound can reduce appetite and influence energy balance. The molecular targets and pathways involved include the ghrelin receptor signaling pathway, which is crucial for regulating hunger and energy homeostasis .

Comparison with Similar Compounds

CpdD hydrochloride is unique in its selective inhibition of ghrelin receptors. Similar compounds include:

    MK-677: A growth hormone secretagogue that stimulates ghrelin receptors.

    GHRP-6: Another growth hormone-releasing peptide that activates ghrelin receptors.

    Hexarelin: A synthetic peptide that also targets ghrelin receptors. Compared to these compounds, this compound is distinct in its antagonistic action, making it a valuable tool for studying the inhibition of ghrelin receptor activity .

Properties

Molecular Formula

C25H34BrClN4O3S

Molecular Weight

586.0 g/mol

IUPAC Name

N-[(1R)-1-[3-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-5-yl]-3-phenylpropyl]-3-(diethylamino)propane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C25H33BrN4O3S.ClH/c1-3-30(4-2)17-8-18-34(31,32)29-23(16-13-20-9-6-5-7-10-20)25-27-24(28-33-25)19-21-11-14-22(26)15-12-21;/h5-7,9-12,14-15,23,29H,3-4,8,13,16-19H2,1-2H3;1H/t23-;/m1./s1

InChI Key

WILYCIHDBDOFAQ-GNAFDRTKSA-N

Isomeric SMILES

CCN(CC)CCCS(=O)(=O)N[C@H](CCC1=CC=CC=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Br.Cl

Canonical SMILES

CCN(CC)CCCS(=O)(=O)NC(CCC1=CC=CC=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.